molecular formula C19H21NO4 B4768467 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide

Cat. No.: B4768467
M. Wt: 327.4 g/mol
InChI Key: YOUBCEZMDXUEPJ-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide is an organic compound that belongs to the class of amides It features a benzodioxin ring fused to a butanamide chain with a methylphenoxy substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through a cyclization reaction involving catechol and an appropriate dihalide under basic conditions.

    Attachment of the Butanamide Chain: The butanamide chain is introduced via an amide coupling reaction. This can be achieved by reacting the benzodioxin derivative with a butanoyl chloride in the presence of a base such as triethylamine.

    Introduction of the Methylphenoxy Group: The final step involves the etherification of the intermediate with 4-methylphenol using a suitable coupling agent like potassium carbonate in a polar aprotic solvent such as dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: The methylphenoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application, but it often involves binding to active sites or altering the conformation of target proteins.

Comparison with Similar Compounds

Similar Compounds

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-chlorophenoxy)butanamide: Similar structure but with a chlorophenoxy group instead of a methylphenoxy group.

    N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methoxyphenoxy)butanamide: Contains a methoxyphenoxy group instead of a methylphenoxy group.

Uniqueness

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylphenoxy group, in particular, can influence its reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-methylphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-3-16(24-15-7-4-13(2)5-8-15)19(21)20-14-6-9-17-18(12-14)23-11-10-22-17/h4-9,12,16H,3,10-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOUBCEZMDXUEPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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